molecular formula C8H15BrFNO2 B8552520 Tert-butyl 3-bromo-2-fluoropropylcarbamate

Tert-butyl 3-bromo-2-fluoropropylcarbamate

Cat. No.: B8552520
M. Wt: 256.11 g/mol
InChI Key: BHCQBVYOPYNGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-bromo-2-fluoropropylcarbamate is a useful research compound. Its molecular formula is C8H15BrFNO2 and its molecular weight is 256.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H15BrFNO2

Molecular Weight

256.11 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2-fluoropropyl)carbamate

InChI

InChI=1S/C8H15BrFNO2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

BHCQBVYOPYNGKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NBS (20 g, 110 mmol, 3.0 equiv) in dichloromethane (250 mL) was added dropwise triphenylphosphine (28 g, 110 nmol, 3.0 equiv) in dichloromethane (100 mL). After addition was complete, the reaction mixture was stirred for 10 min and a solution of tert-butyl 2-fluoro-3-hydroxypropylcarbamate (1-8) (7.0 g, 36 mmol, 1 equiv) in dichloromethane (100 mL) followed by pyridine (3.5 g, 44 mmol, 1.2 equiv) were added. The resulting mixture was stirred at 23° C. under nitrogen for 16 h. The reaction solution was concentrated and purified by silica gel chromatography (100% hexanes to 100% ethyl acetate over 1 h, analysis by Ninhydrin stain) to yield tert-butyl 3-bromo-2-fluoropropylcarbamate (1-9) as a clear oil. 1H NMR (500 MHz, CDCl3) δ 4.89-4.68 (m, 2H), 3.55-3.40 (m, 2H), 1.45 (s, 9H).
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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